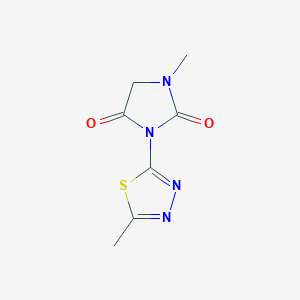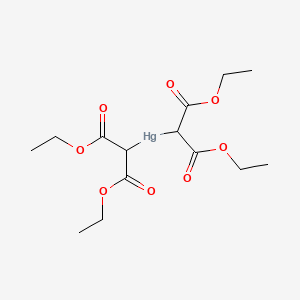
1,1,3,3-Tetrapropoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrapropoxypropane is an organic compound with the molecular formula C13H28O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
1,1,3,3-Tetrapropoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of malondialdehyde with propanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1,3,3-Tetrapropoxypropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrapropoxypropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.
Biology: It is utilized in biochemical assays and studies involving lipid peroxidation and oxidative stress.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrapropoxypropane involves its ability to act as a reactive intermediate in various chemical reactions. It can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetrapropoxypropane can be compared with other similar compounds such as 1,1,3,3-Tetramethoxypropane and 1,1,3,3-Tetraethoxypropane. These compounds share similar structural features but differ in their alkoxy groups (methoxy, ethoxy, propoxy). The uniqueness of this compound lies in its specific reactivity and stability, which can be advantageous in certain chemical reactions and industrial applications.
Similar compounds include:
- 1,1,3,3-Tetramethoxypropane
- 1,1,3,3-Tetraethoxypropane
These compounds can be used interchangeably in some reactions, but their reactivity and stability may vary depending on the specific conditions and desired outcomes.
Eigenschaften
CAS-Nummer |
65099-93-6 |
|---|---|
Molekularformel |
C15H32O4 |
Molekulargewicht |
276.41 g/mol |
IUPAC-Name |
1,1,3,3-tetrapropoxypropane |
InChI |
InChI=1S/C15H32O4/c1-5-9-16-14(17-10-6-2)13-15(18-11-7-3)19-12-8-4/h14-15H,5-13H2,1-4H3 |
InChI-Schlüssel |
IPDPHCKDDOKUIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(CC(OCCC)OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


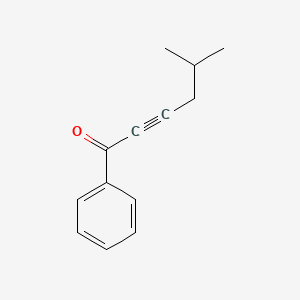
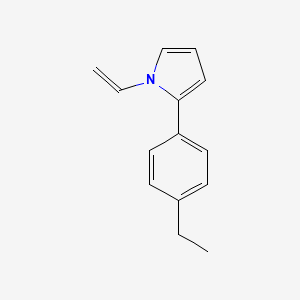
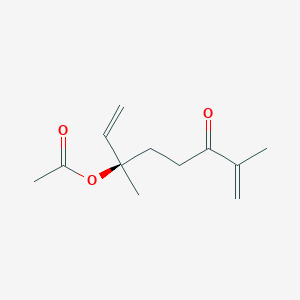
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
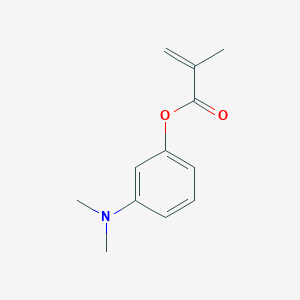
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
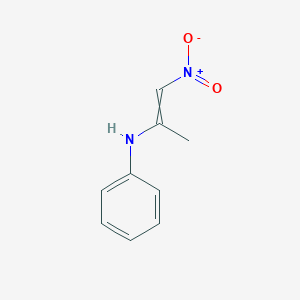
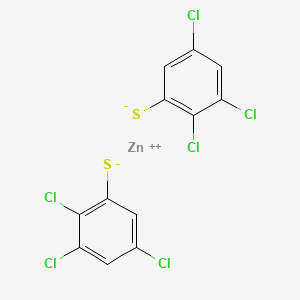
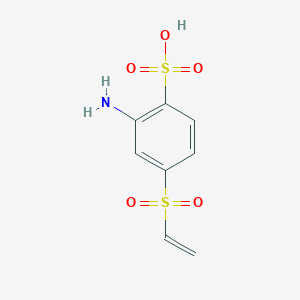
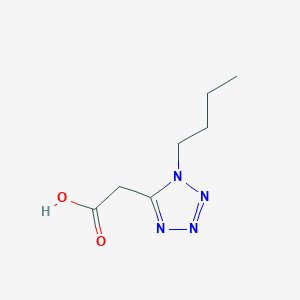
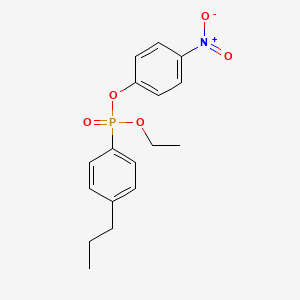
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
